Superior Potency: ML245 vs. ML239 and ML243 Against Breast CSC-Like HMLE_sh_ECad Cells
In a direct head-to-head comparison across all three NIH breast CSC probes tested in the identical isogenic HMLE assay system, ML245 achieved the lowest EC50 (0.536 μM) against the CSC-like HMLE_sh_ECad target cell line, outperforming ML239 (Probe 1, EC50 = 1.18 μM) by 2.2-fold and ML243 (Probe 3, EC50 = 2.0 μM) by 3.7-fold [1]. This potency advantage positions ML245 as the most sensitive tool for detecting CSC-selective biological responses at lower compound concentrations.
| Evidence Dimension | EC50 against breast CSC-like cell line HMLE_sh_ECad |
|---|---|
| Target Compound Data | 0.536 μM (ML245, Probe 2) |
| Comparator Or Baseline | ML239 (Probe 1): 1.18 μM; ML243 (Probe 3): 2.0 μM |
| Quantified Difference | 2.2-fold more potent than ML239; 3.7-fold more potent than ML243 |
| Conditions | HMLE_sh_ECad cell viability assay; PubChem AID 504449 (ML245), AID 493226 (ML239), AID 504535 (ML243) |
Why This Matters
For researchers requiring maximal CSC-target engagement at minimal concentration to reduce solvent toxicity artifacts and off-target effects, ML245's sub-micromolar potency is the quantitatively superior choice among the three NIH probes.
- [1] Carmody LC, Germain A, Morgan B, et al. Identification of a Selective Small-Molecule Inhibitor of Breast Cancer Stem Cells—Probe 3. Table 4: Comparison of Breast Cancer Stem Cells: Probes 1, 2, and 3. 2013. CID 50904134/ML245/Probe2: EC50 = 0.536 μM; CID 49843203/ML239/Probe1: EC50 = 1.18 μM; CID 50910523/ML243/Probe3: EC50 = 2.0 μM. View Source
